Sunitinib N-oxide

Cytotoxicity Photodegradation Hand-Foot Skin Reaction

Sunitinib N-oxide (CAS 356068-99-0) is a certified pharmaceutical impurity reference standard (EP Impurity D) essential for ANDA/DMF analytical method development, validation, and QC release of Sunitinib drug substances. Unlike generic 'Sunitinib impurities,' this specific N-oxide degradant requires dedicated resolution in chromatographic systems (e.g., HPTLC RF 0.35±0.02). Procure it to demonstrate method specificity, system suitability, and ICH-compliant forced degradation (photostability) profiling—avoiding misidentification and regulatory submission failures.

Molecular Formula C22H27FN4O3
Molecular Weight 414.5 g/mol
CAS No. 356068-99-0
Cat. No. B045467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunitinib N-oxide
CAS356068-99-0
SynonymsN-[2-(Diethyloxidoamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;  5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethyl-N-oxoamino
Molecular FormulaC22H27FN4O3
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-]
InChIInChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
InChIKeyDNCVCKYIYMUMFC-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sunitinib N-Oxide (CAS 356068-99-0) Procurement: Chemical Profile, Regulatory Classification, and Primary Analytical Use


Sunitinib N-oxide is a chemically characterized derivative and degradation product of the multi-targeted receptor tyrosine kinase (RTK) inhibitor Sunitinib. It is not a therapeutic agent but is defined and utilized as an impurity reference standard or a pharmaceutical analytical impurity . Its primary procurement value lies in its established identity as a regulatory-specific marker for analytical method development, validation, and quality control (QC) during the pharmaceutical manufacturing and stability testing of Sunitinib drug substances and products [1].

Why Sunitinib N-Oxide Cannot Be Substituted with Other Sunitinib-Related Compounds in Analytical Workflows


Generic substitution within the Sunitinib impurity family is scientifically invalid. Each Sunitinib-related substance (e.g., N-desethyl sunitinib, Sunitinib N-oxide, E-isomer) exhibits distinct physicochemical properties, degradation pathways, and biological activity profiles. Crucially, these compounds are resolved differently in analytical systems; for instance, Sunitinib N-oxide is reliably separated from Sunitinib malate and other impurities in pharmacopeial chromatographic methods, such as HPTLC with a specific retention factor (RF) of 0.35±0.02 [1]. Using an incorrect impurity standard can lead to misidentification of critical degradation products, failing method validation, and non-compliance with USP/EP regulatory submissions .

Quantitative Comparative Evidence: Sunitinib N-Oxide vs. Sunitinib and N-Desethyl Sunitinib in Cytotoxicity, Degradation, and Detection


Cytotoxic Activity of Sunitinib N-Oxide Compared to Parent Drug and Active Metabolite

A direct head-to-head comparison using an MTT assay revealed a substantial difference in cytotoxic potency. While N-desethyl sunitinib had a similar IC50 (11.6 µmol/L) to the parent drug sunitinib (8.6 µmol/L), Sunitinib N-oxide was significantly less potent, with an IC50 value of 121.9 µmol/L [1]. This equates to Sunitinib N-oxide being over 14 times less cytotoxic than sunitinib and over 10 times less cytotoxic than N-desethyl sunitinib in this assay [1].

Cytotoxicity Photodegradation Hand-Foot Skin Reaction

Quantification of Sunitinib N-Oxide as a Photodegradation Product

This compound is not just a theoretical metabolite; it is a quantifiable and reproducible photodegradation product. A study demonstrated that when Sunitinib is exposed to light, the concentration of both N-desethyl sunitinib and Sunitinib N-oxide increases in a time-dependent manner [1]. Furthermore, the study detected both compounds in the blood of a patient taking Sunitinib, with concentrations of 24.7 ng/mL for N-desethyl sunitinib and 2.3 ng/mL for Sunitinib N-oxide, confirming its in vivo relevance as a photodegradant [1].

Photostability Forced Degradation Method Validation

Electrochemical Behavior as a Means for Selective Detection

Sunitinib N-oxide exhibits distinct electrochemical behavior compared to Sunitinib and N-desethyl sunitinib. Cyclic voltammetry (CV) studies on a bare glassy carbon electrode (GCE) were able to differentiate the electrooxidation mechanisms of the three compounds . This distinct behavior enabled the development of the first molecularly imprinted polymer (MIP)-based electrochemical sensor specifically for the selective determination of Sunitinib, demonstrating that the presence of the N-oxide metabolite does not interfere with the sensor's target specificity .

Electrochemistry Sensor Development Metabolite Differentiation

Pharmacopeial Classification as an Impurity Reference Standard

Unlike its analogs, Sunitinib N-oxide is explicitly classified as a pharmaceutical impurity by major pharmacopeias. It is designated as Sunitinib Impurity D (EP/BP) and is commercially available as a USP-grade reference standard [1]. This is in contrast to N-desethyl sunitinib (SU012662), which is classified as a primary active metabolite and not a simple impurity. This official classification mandates the use of a certified reference standard for analytical testing in support of Abbreviated New Drug Applications (ANDA) and commercial production [2].

Pharmacopeia Quality Control Regulatory Compliance

Role in Sunitinib Metabolism as a Minor Pathway

A comprehensive radiolabeled study ([14C]Sunitinib) across rats, monkeys, and humans established that Sunitinib N-oxide is formed via N-oxidation, a minor metabolic pathway [1]. The primary metabolic route is N-de-ethylation by CYP3A4 to form the active metabolite N-desethyl sunitinib [2]. This classifies Sunitinib N-oxide as a secondary metabolite with a lesser quantitative contribution to the overall pharmacokinetic profile compared to the major active metabolite. This finding is consistent with other studies showing it is a minor component relative to N-desethyl sunitinib [3].

Drug Metabolism Pharmacokinetics CYP Enzymes

Precision Applications for Sunitinib N-Oxide: Where Procurement Yields Definitive Scientific and Regulatory Value


Pharmaceutical QC and Regulatory Filing (ANDA/DMF)

This is the primary use case. Sunitinib N-oxide is procured as a certified reference standard (e.g., USP, EP Impurity D) to develop and validate analytical methods for Sunitinib drug substance and product release. It is essential for demonstrating method specificity, system suitability, and accurate quantification of this specific impurity during stability studies to meet ICH guidelines for regulatory submissions like ANDAs and DMFs. The USP-certified material provides traceability and compliance required by regulatory agencies [1].

Forced Degradation and Photostability Studies

Given its identification as a photodegradation product [1], Sunitinib N-oxide is a critical marker in forced degradation studies under ICH Q1B. Its procurement is necessary to identify, monitor, and quantify the extent of drug degradation upon light exposure, establish degradation pathways, and validate the stability-indicating nature of the analytical method. The quantitative data on its formation and cytotoxicity provide context for setting appropriate specification limits.

Bioanalytical Method Development and Validation

For scientists developing LC-MS/MS methods for therapeutic drug monitoring (TDM) of Sunitinib, this compound is required to ensure analytical selectivity. It must be used to confirm that the minor metabolite peak does not interfere with the detection and quantification of the parent drug (Sunitinib) and the major active metabolite (N-desethyl sunitinib) in complex biological matrices like human plasma, nail, or skin [1]. Its procurement is a necessary step in rigorous method validation per FDA/EMA bioanalytical guidelines.

Development of Selective Electrochemical Sensors

Researchers focused on developing novel point-of-care or real-time monitoring devices for Sunitinib can utilize Sunitinib N-oxide. As demonstrated by its distinct electrochemical behavior [1], this compound serves as an essential interference check. Its inclusion in sensor development and validation ensures the device can selectively respond to the target analyte (Sunitinib) even in the presence of structurally related metabolites and degradants, thereby improving the accuracy and reliability of the sensor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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